Dual Anticancer Mechanism: Cytotoxicity of Phenanthro-triazine-3-thiol Derivatives vs. Parent Scaffold
While the unsubstituted phenanthro[9,10-e][1,2,4]triazine-3-thiol parent compound was not the primary focus, its derivatives P1 (hydrogen substitution) and P11 (phenyl substitution) demonstrated potent, dual-mechanism anticancer activity through DNA intercalation and Bcl-2 inhibition, a profile not observed in the parent scaffold alone. This establishes the 3-thiol group as a critical handle for derivatization to achieve potent biological activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Derivative P1: IC50 = 7.1 ± 1.1 μM (MOLT-4 cells); Derivative P11: IC50 = 15.4 ± 2.9 μM (MCF-7 cells) |
| Comparator Or Baseline | Unmodified parent scaffold (not evaluated in this study) |
| Quantified Difference | N/A (Parent not tested) |
| Conditions | MTT assay on MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cell lines |
Why This Matters
This evidence confirms that the 3-thiol group is essential for generating potent anticancer derivatives, providing a clear rationale for procuring this specific scaffold for medicinal chemistry programs.
- [1] Khoshneviszadeh, M., Firuzi, O., Aminsafaee, M., Kashefizadeh, M., Ranjbar, S., Rezaei, Z., Sadeghpour, H., Zargari, F., Miri, R., & Edraki, N. (2021). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. *Iranian Journal of Pharmaceutical Research*, 20(3), 161-177. View Source
